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Compound of Interest

Compound Name: Trehalulose

Cat. No.: B037205 Get Quote

An in-depth technical guide for researchers, scientists, and drug development professionals on

the disaccharide trehalulose, detailing its discovery, natural sources, analytical and synthesis

protocols, and physiological effects.

Executive Summary
Trehalulose, a structural isomer of sucrose, is a naturally occurring disaccharide composed of

a glucose and a fructose unit linked by an α-1,1-glycosidic bond. Initially identified as a

microbial product, it has garnered significant recent interest following the discovery of its high

concentrations in stingless bee honey. This guide provides a comprehensive overview of the

history of trehalulose, its natural distribution, and detailed methodologies for its analysis and

synthesis. Furthermore, it elucidates the metabolic pathway and physiological effects of

trehalulose, highlighting its potential as a functional food ingredient and therapeutic agent.

Discovery and History
The history of trehalulose is intertwined with the broader study of sucrose isomers. While the

related sugar trehalose was discovered in the 19th century, the specific identification and

characterization of trehalulose as 1-O-α-D-glucopyranosyl-D-fructose occurred later. A

comprehensive review of trehalose and its isomers by G.G. Birch in 1963 was a significant

early milestone in the characterization of these sugars[1].

A pivotal moment in trehalulose research came in 2020, when a study led by researchers from

the University of Queensland identified trehalulose as a major component of stingless bee
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honey, with concentrations far exceeding those found in any other natural food source[2]. This

discovery has spurred a wave of research into the properties and potential applications of this

unique sugar.

Natural Sources of Trehalulose
Trehalulose is found in a variety of natural sources, with particularly high concentrations in the

honey of stingless bees. It is also produced by several species of bacteria.

Stingless Bee Honey
The honey produced by stingless bees (tribe Meliponini) is the most significant known natural

source of trehalulose. The concentration can vary considerably depending on the bee species

and geographical location.

Stingless Bee
Species

Geographic Origin
Trehalulose
Content ( g/100g )

Reference

Tetragonula

carbonaria
Australia 13 - 44

Tetragonula hockingsi Australia 6.20 - 38.2 [3]

Geniotrigona

thoracica
Malaysia 17.8 - 57.0 [3]

Heterotrigona itama Malaysia 17.8 - 57.0 [3]

Melipona beecheii Mexico

Variable, generally

lower than other

species

[4]

Scaptotrigona

pectoralis
Mexico

Intermediate

concentrations
[4]

Frieseomelitta nigra Mexico

Highest average

concentration among

studied Mexican

species

[4]
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Microbial Production
Several bacterial species are known to synthesize trehalulose from sucrose through the action

of sucrose isomerase enzymes.

Microorganism Enzyme Reference

Protaminobacter rubrum Sucrose Isomerase [5][6][7]

Pseudomonas mesoacidophila Trehalulose Synthase (MutB) [8][9][10][11][12]

Agrobacterium radiobacter Trehalulose-forming enzyme [13]

Other Natural Sources
Trehalulose is also found in smaller quantities in other natural products, though the

concentrations are generally much lower than in stingless bee honey.

Source Reported Presence

Mushrooms Present in some species

Algae Present in some species

Crustaceans Present in some species

Experimental Protocols
Enzymatic Synthesis of Trehalulose from Sucrose
This protocol describes the synthesis of trehalulose using a sucrose isomerase from a

microbial source.

Materials:

Sucrose solution (e.g., 50% w/v in 50 mM sodium phosphate buffer, pH 6.0)

Sucrose isomerase (e.g., from Pseudomonas mesoacidophila)

Reaction vessel with temperature and pH control

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/product/b037205?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2519274/
https://www.researchgate.net/publication/24397252_Isomaltulose_production_from_Sucrose_by_Protaminobacter_rubrum_immobilized_in_calcium_alginate
https://pubmed.ncbi.nlm.nih.gov/19410450/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2786503/
https://www.scilit.com/publications/b3da99ab3b20df0595e8a03824db5580
https://pubmed.ncbi.nlm.nih.gov/16508103/
https://pubmed.ncbi.nlm.nih.gov/19783746/
https://www.researchgate.net/publication/232032863_Insights_into_sucrose_isomerization_from_crystal_structures_of_the_Pseudomonas_mesoacidophila_MX-45_sucrose_isomerase_MutB
https://patents.google.com/patent/US5229276A/en
https://www.benchchem.com/product/b037205?utm_src=pdf-body
https://www.benchchem.com/product/b037205?utm_src=pdf-body
https://www.benchchem.com/product/b037205?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b037205?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quenching solution (e.g., 1 M HCl)

HPLC system for analysis

Procedure:

Prepare the sucrose substrate solution and adjust the pH to the optimal range for the

enzyme (typically pH 5.5-6.5).

Equilibrate the reaction vessel to the optimal temperature for the enzyme (e.g., 30°C).

Add the sucrose isomerase to the substrate solution to initiate the reaction. The enzyme

concentration should be optimized for efficient conversion.

Incubate the reaction mixture for a predetermined time (e.g., 24-48 hours), with gentle

agitation.

Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing the

sugar composition by HPLC.

Once the desired conversion is achieved, terminate the reaction by adding a quenching

solution to denature the enzyme.

The resulting trehalulose-rich syrup can be further purified using chromatographic

techniques.

Analysis of Trehalulose in Honey by HPLC-RID
This protocol outlines a method for the quantification of trehalulose in stingless bee honey

using High-Performance Liquid Chromatography with a Refractive Index Detector.

Materials:

Honey sample

Ultrapure water

Syringe filters (0.22 µm)
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HPLC system equipped with a refractive index detector (RID)

A suitable carbohydrate analysis column (e.g., Hi-Plex Pb column, 300 mm × 7.7 mm, 8 μm)

Trehalulose standard

Procedure:

Sample Preparation:

Accurately weigh approximately 1 g of the honey sample.

Dissolve the sample in a known volume of ultrapure water (e.g., 10 mL) to create a stock

solution.

Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

Chromatographic Conditions:

Mobile Phase: Ultrapure water

Flow Rate: e.g., 0.6 mL/min

Column Temperature: e.g., 80°C

Detector Temperature: e.g., 40°C

Injection Volume: e.g., 20 µL

Calibration:

Prepare a series of standard solutions of trehalulose of known concentrations.

Inject the standards into the HPLC system to generate a calibration curve.

Analysis:

Inject the prepared honey sample into the HPLC system.
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Identify the trehalulose peak based on the retention time of the standard.

Quantify the concentration of trehalulose in the sample by comparing its peak area to the

calibration curve.

Analysis of Trehalulose in Honey by UPLC-MS/MS
This protocol provides a more sensitive method for the detection and quantification of

trehalulose using Ultra-Performance Liquid Chromatography coupled with Tandem Mass

Spectrometry.

Materials:

Honey sample

Acetonitrile (ACN)

Ammonium hydroxide (NH₄OH)

Ultrapure water

Syringe filters (0.22 µm)

UPLC-MS/MS system with an electrospray ionization (ESI) source

A suitable HILIC column (e.g., BEH Amide column)

Trehalulose standard

Procedure:

Sample Preparation:

Prepare a dilute solution of the honey sample in a mixture of acetonitrile and water.

Filter the sample through a 0.22 µm syringe filter.

Chromatographic Conditions:
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Mobile Phase A: Water with a low concentration of ammonium hydroxide (e.g., 0.1%)

Mobile Phase B: Acetonitrile with a low concentration of ammonium hydroxide (e.g., 0.1%)

Gradient Elution: A gradient program is typically used, starting with a high percentage of

acetonitrile and gradually increasing the percentage of water.

Flow Rate: e.g., 0.3 mL/min

Column Temperature: e.g., 35°C

Mass Spectrometry Conditions:

Ionization Mode: Negative Electrospray Ionization (ESI-) is often used for sugars.

Multiple Reaction Monitoring (MRM): Set up specific precursor-to-product ion transitions

for trehalulose for quantification and confirmation. For example, a transition of m/z 341.1 -

> 179.1 can be used.

Quantification:

Generate a calibration curve using a trehalulose standard.

Analyze the honey sample and quantify trehalulose based on the peak area of the

specific MRM transition.

Metabolic and Physiological Effects of Trehalulose
Unlike its isomer sucrose, trehalulose is metabolized more slowly in the human body, leading

to several beneficial physiological effects.

Metabolic Pathway and Glycemic Response
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Metabolic pathway of trehalulose in humans.

Due to the stable α-1,1-glycosidic bond, trehalulose is hydrolyzed more slowly by enzymes in

the small intestine compared to sucrose[14]. This results in a slower release and absorption of

glucose and fructose into the bloodstream, leading to a lower glycemic index and a reduced

insulin response.

Non-Cariogenic Properties
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Streptococcus mutans, a primary bacterium responsible for dental caries, is unable to efficiently

metabolize trehalulose to produce the acids that cause tooth decay. Furthermore, trehalulose
does not serve as a substrate for the synthesis of water-insoluble glucans, which are essential

for the formation of dental plaque[15][16][17].

Oral Cavity
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Trehalulose
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Poor substrate

No Acid Production

Metabolic inhibitionNo Insoluble Glucan Synthesis
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No Dental Caries
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Click to download full resolution via product page

Mechanism of the non-cariogenic properties of trehalulose.

Prebiotic Effects
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Preliminary evidence suggests that trehalulose may have prebiotic properties, promoting the

growth of beneficial gut bacteria. This can contribute to improved gut health and overall well-

being. The slower digestion of trehalulose allows it to reach the lower gastrointestinal tract

where it can be utilized by the gut microbiota[18][19].

Future Directions
The discovery of high concentrations of trehalulose in stingless bee honey has opened up

new avenues for research and development. Future studies should focus on:

Clinical trials: To further substantiate the health benefits of trehalulose, including its effects

on glycemic control, oral health, and gut microbiota in human subjects.

Food applications: Exploring the use of trehalulose as a functional food ingredient in a

variety of products, taking advantage of its lower sweetness and health benefits.

Biotechnological production: Optimizing the enzymatic synthesis of trehalulose to enable its

cost-effective production on an industrial scale.

Pharmacological potential: Investigating the potential therapeutic applications of trehalulose
in the management of metabolic disorders and other health conditions.

Conclusion
Trehalulose is a unique disaccharide with a growing body of evidence supporting its beneficial

physiological effects. Its natural abundance in stingless bee honey and the potential for

biotechnological production make it a promising candidate for applications in the food,

beverage, and pharmaceutical industries. This guide provides a foundational understanding of

trehalulose for professionals seeking to explore its potential in their respective fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b037205#trehalulose-discovery-and-natural-sources]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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